4-[2-(azepan-1-yl)-2-oxoethoxy]-3-methyl-N-phenylbenzenesulfonamide
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Overview
Description
4-[2-(AZEPAN-1-YL)-2-OXOETHOXY]-3-METHYL-N-PHENYLBENZENE-1-SULFONAMIDE is a complex organic compound that features a sulfonamide group, an azepane ring, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(AZEPAN-1-YL)-2-OXOETHOXY]-3-METHYL-N-PHENYLBENZENE-1-SULFONAMIDE typically involves multi-step organic synthesis. One common method includes the reaction of azepane with an appropriate benzene derivative under controlled conditions. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as palladium on carbon. The reaction is carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
4-[2-(AZEPAN-1-YL)-2-OXOETHOXY]-3-METHYL-N-PHENYLBENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, especially involving the sulfonamide group.
Common Reagents and Conditions
Common reagents include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, sodium borohydride.
Solvents: Dichloromethane, ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can lead to the formation of amines .
Scientific Research Applications
4-[2-(AZEPAN-1-YL)-2-OXOETHOXY]-3-METHYL-N-PHENYLBENZENE-1-SULFONAMIDE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of bacterial infections.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-[2-(AZEPAN-1-YL)-2-OXOETHOXY]-3-METHYL-N-PHENYLBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt metabolic pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Azepines: Compounds with a similar azepane ring structure.
Benzene derivatives: Compounds with similar benzene ring substitutions.
Sulfonamides: Compounds with similar sulfonamide functional groups[][5].
Uniqueness
What sets 4-[2-(AZEPAN-1-YL)-2-OXOETHOXY]-3-METHYL-N-PHENYLBENZENE-1-SULFONAMIDE apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications[5][5].
Properties
Molecular Formula |
C21H26N2O4S |
---|---|
Molecular Weight |
402.5 g/mol |
IUPAC Name |
4-[2-(azepan-1-yl)-2-oxoethoxy]-3-methyl-N-phenylbenzenesulfonamide |
InChI |
InChI=1S/C21H26N2O4S/c1-17-15-19(28(25,26)22-18-9-5-4-6-10-18)11-12-20(17)27-16-21(24)23-13-7-2-3-8-14-23/h4-6,9-12,15,22H,2-3,7-8,13-14,16H2,1H3 |
InChI Key |
YYANAFMVFVOOSW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=CC=C2)OCC(=O)N3CCCCCC3 |
Origin of Product |
United States |
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